molecular formula C16H12N2O3 B2413197 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide CAS No. 790681-49-1

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide

Cat. No.: B2413197
CAS No.: 790681-49-1
M. Wt: 280.283
InChI Key: JBJSDZAIGWLMJA-UHFFFAOYSA-N
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Description

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.3 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide typically involves the reaction of phthalic anhydride with benzylamine to form the intermediate 1,3-dioxoisoindoline. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide can be compared with other similar compounds, such as:

  • N-(1,3-Dioxoisoindolin-2-yl)benzamide
  • N-(1,3-Dioxoisoindolin-2-yl)methylbenzamide
  • N-(1,3-Dioxoisoindolin-2-yl)ethylbenzamide

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the range of applications it supports.

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-14(19)11-7-5-10(6-8-11)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJSDZAIGWLMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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